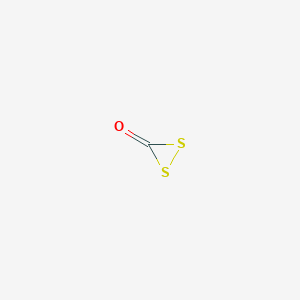
Dithiiran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dithiiran-3-one is a sulfur-containing heterocyclic compound characterized by a three-membered ring structure with two sulfur atoms and one carbonyl group. This unique structure imparts distinct chemical properties, making it an interesting subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dithiiran-3-one can be synthesized through various methods, including the reaction of carbonyl compounds with dithiols in the presence of a catalyst. One common approach involves the use of 1,2-ethanedithiol or 1,3-propanedithiol with carbonyl compounds under acidic or basic conditions . The reaction typically requires a Brönsted or Lewis acid catalyst to facilitate the formation of the dithiirane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Dithiiran-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or thioethers.
Substitution: Nucleophilic substitution reactions can replace one of the sulfur atoms with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like organolithium or Grignard reagents are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted dithiiranes depending on the nucleophile used.
Applications De Recherche Scientifique
Dithiiran-3-one has found applications in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Dithiiran-3-one involves its interaction with molecular targets through its reactive sulfur atoms and carbonyl group. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The exact pathways and molecular targets are still under investigation, but its reactivity with nucleophiles and electrophiles is a key aspect of its action .
Comparaison Avec Des Composés Similaires
1,3-Dithiolane: Similar in structure but with a five-membered ring.
1,3-Dithiane: Another sulfur-containing heterocycle with a six-membered ring.
Uniqueness: Dithiiran-3-one’s three-membered ring structure makes it more strained and reactive compared to its larger counterparts
Propriétés
Numéro CAS |
81202-16-6 |
|---|---|
Formule moléculaire |
COS2 |
Poids moléculaire |
92.14 g/mol |
Nom IUPAC |
dithiiran-3-one |
InChI |
InChI=1S/COS2/c2-1-3-4-1 |
Clé InChI |
OCHIDBMJEFPMFG-UHFFFAOYSA-N |
SMILES canonique |
C1(=O)SS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


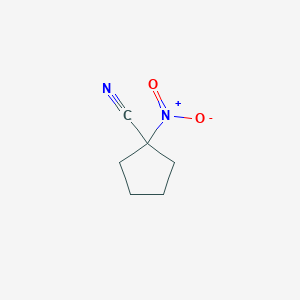
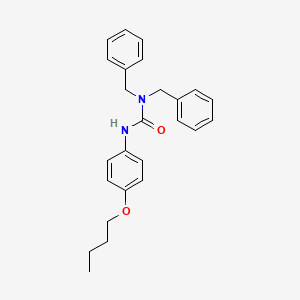
![1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14412815.png)
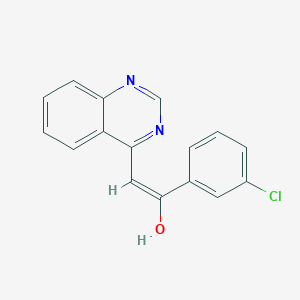
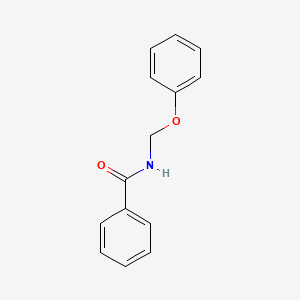
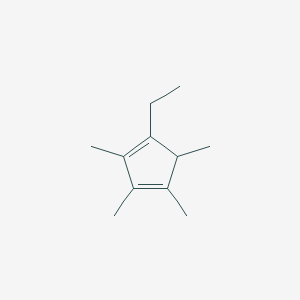
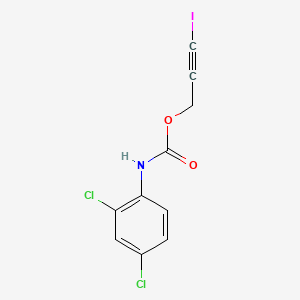
![(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14412845.png)
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol](/img/structure/B14412855.png)
![4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14412856.png)
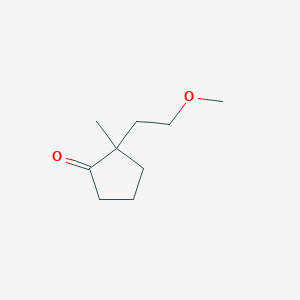

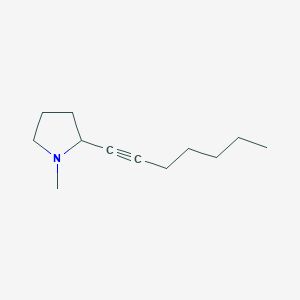
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene)](/img/structure/B14412871.png)
